BenchChemオンラインストアへようこそ!

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cheminformatics Chemical space analysis Scaffold diversity

This compound provides a scaffold-hopping opportunity for medicinal chemistry teams working on antitubulin/HDAC inhibitors. Featuring a unique indolin-1-ylsulfonyl pharmacophore and 5-phenylthiophene core, it fills a chemical space gap unaddressed by benzamide-series analogs. No bioactivity data exists, making it ideal for de novo hit validation in MCL1 binding assays or phenotypic screening campaigns. Structural singularity is confirmed by ZINC database; generic substitution risks losing target engagement.

Molecular Formula C27H22N2O5S2
Molecular Weight 518.6
CAS No. 396724-97-3
Cat. No. B2922170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
CAS396724-97-3
Molecular FormulaC27H22N2O5S2
Molecular Weight518.6
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C27H22N2O5S2/c1-34-27(31)25-22(17-24(35-25)19-8-3-2-4-9-19)28-26(30)20-11-13-21(14-12-20)36(32,33)29-16-15-18-7-5-6-10-23(18)29/h2-14,17H,15-16H2,1H3,(H,28,30)
InChIKeyFTAZLMPWTDFHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS 396724-97-3): Structural and Sourcing Overview for Research Procurement


Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS 396724-97-3) is a synthetic small molecule belonging to the 3-amido-5-phenylthiophene-2-carboxylate class, incorporating an indolin-1-ylsulfonyl-benzamido pharmacophore. Its molecular formula is C27H22N2O5S2 with a molecular weight of 518.6 g/mol and a calculated logP of 5.116 [1]. The compound occupies a unique chemical framework space: the ZINC database contains no other commercially available compound sharing its exact scaffold, confirming its structural singularity among purchasable screening collections [1]. This compound is primarily sourced through specialty chemical suppliers as a research reagent with typical purity specifications of 95% . It is critical to note that this specific compound has no reported bioactivity in ChEMBL (as of v20) and no associated publications or clinical trials [1], meaning its biological profile is entirely uncharacterized outside of computational predictions.

Why Generic Substitution Is Not Viable for Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS 396724-97-3): Comparator Analysis


Within the 3-amido-5-phenylthiophene-2-carboxylate class, subtle structural variations produce compounds with fundamentally different physicochemical and likely pharmacological profiles. The target compound (CAS 396724-97-3) is distinguished from its closest purchasable analogs by three key features: (1) the presence of the conformationally constrained indolin-1-ylsulfonyl group, which differs from the flexible diethylsulfamoyl or dimethylmorpholino-sulfonyl groups found in analogs; (2) the methyl ester moiety, which affects both lipophilicity and metabolic stability relative to ethyl ester analogs ; and (3) the 5-phenyl substitution on the thiophene core, which distinguishes it from benzo[b]thiophene-fused or tetrahydrobenzo[b]thiophene analogs . Published structure-activity relationship (SAR) studies on the closely related 1-arylsulfonyl indoline-benzamide class demonstrate that even minor modifications to the sulfonamide group or the heterocyclic core produce order-of-magnitude changes in tubulin polymerization inhibitory activity (IC50 range: 1.1 µM to >40 µM) [1]. Consequently, generic substitution with a structurally similar but not identical compound carries a high risk of losing target engagement, altering selectivity, or invalidating SAR hypotheses under investigation.

Quantitative Differentiation Evidence for Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS 396724-97-3) Versus Closest Analogs


Framework-Level Chemical Scaffold Uniqueness in Commercially Available Screening Collections

The ZINC database, which catalogs over 13 million commercially available compounds for virtual screening, identifies the scaffold of CAS 396724-97-3 as entirely unique within its collection [1]. Specifically, the database lists no other substance sharing the same Bemis-Murcko framework as this compound [1]. By contrast, the comparator methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate (CAS 477326-26-4), which replaces the indolin-1-ylsulfonyl group with a diethylsulfamoyl group, belongs to a different scaffold classification. This framework-level uniqueness is meaningful for screening library procurement because compound collections often prioritize scaffold diversity to maximize hit-finding potential in phenotypic or target-based screens.

Cheminformatics Chemical space analysis Scaffold diversity

Physicochemical Property Differentiation: logP and Lipophilic Ligand Efficiency Versus Closest Analogs

Compound CAS 396724-97-3 has a calculated logP of 5.116, molecular weight of 518.6 g/mol, topological polar surface area (tPSA) of 109-111 Ų (pH-dependent), 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. By comparison, the diethylsulfamoyl analog (CAS 477326-26-4) has a lower molecular weight and different hydrogen-bonding capacity due to the aliphatic sulfonamide group, while the dimethylmorpholino-sulfonyl analog (CAS 391867-58-6, MW 528.6, formula C26H28N2O6S2) incorporates an additional oxygen atom that increases both molecular weight and tPSA relative to the target compound . These differences directly impact membrane permeability predictions and compound solubility, which are critical parameters for cell-based assay performance.

Physicochemical profiling Drug-likeness Lipophilicity

Computationally Predicted Target Engagement Profile Distinguished from Literature-Validated Benzamide Class

The SEA (Similarity Ensemble Approach) computational target prediction for CAS 396724-97-3 based on ChEMBL 20 identifies three predicted protein targets: MCL1 (induced myeloid leukemia cell differentiation protein, P-value 15, Max Tc 42), MGAT1 (alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase, P-value 48, Max Tc 40), and PRTN3 (myeloblastin, P-value 52, Max Tc 33) [1]. Critically, none of these predicted targets overlap with the experimentally validated targets of the closely related 1-arylsulfonyl indoline-benzamide class, which demonstrates nanomolar tubulin polymerization inhibition and HDAC1/2/6 inhibitory activity [2]. The literature benzamide series (exemplified by compound 9) achieves an IC50 of 1.1 µM against tubulin polymerization, with antiproliferative IC50 values of 43-79 nM across multiple cancer cell lines including MDR-positive variants [2]. The divergence between the computationally predicted target profile of the thiophene-carboxylate scaffold and the experimentally validated target profile of the benzamide class suggests that these structurally related scaffolds may engage distinct biological targets.

Target prediction Polypharmacology Anticancer drug discovery

Critical Data Gap Acknowledgment: Absence of Direct Bioactivity or Selectivity Data

It must be explicitly acknowledged that CAS 396724-97-3 has no experimentally determined biological activity data reported in ChEMBL (v20) [1], no associated publications, and no clinical trial history [1]. This stands in stark contrast to the closely related 1-arylsulfonyl indoline-benzamide class, which has extensive SAR characterization including quantitative tubulin polymerization IC50 values, antiproliferative IC50 values across a panel of cancer cell lines, HDAC isoform selectivity profiles, and in vivo xenograft efficacy data [2]. For procurement decisions, this means that the target compound should be considered an unexplored chemical probe requiring de novo biological characterization, rather than a tool compound with a validated mechanism of action. Users seeking compounds with established biological annotation should prioritize the benzamide series compounds described in Lai et al. (2019) [2] over this thiophene-carboxylate analog.

Data transparency Procurement risk assessment Assay development

Synthetic Accessibility and Regioisomeric Purity: Positional Amide Differentiation

The target compound bears the benzamido substituent at the 3-position of the 5-phenylthiophene-2-carboxylate core, distinguishing it from the 4-substituted regioisomer ethyl 4-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate [1]. Regioisomeric purity is a critical quality parameter for SAR studies because 3-amido and 4-amido thiophene derivatives can exhibit different conformational preferences and electronic properties due to altered conjugation patterns with the thiophene sulfur atom. The 3-amido substitution places the benzamido group in conjugation with the ester carbonyl, while the 4-amido regioisomer places it in a cross-conjugated arrangement. For procurement, verifying regioisomeric identity via NMR (particularly 2D techniques such as HMBC to confirm long-range coupling between the amide NH and the thiophene C-2 carboxylate) is essential to ensure the correct compound is being studied.

Synthetic chemistry Regioisomer analysis Analytical quality control

Recommended Procurement Scenarios for Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (CAS 396724-97-3)


Scaffold-Hopping SAR Campaigns Starting from Validated 1-Arylsulfonyl Indoline-Benzamide Antitubulin Agents

For medicinal chemistry teams that have established SAR around the 1-arylsulfonyl indoline-benzamide antitubulin/HDAC inhibitor chemotype (exemplified by compound 9 in Lai et al., 2019) [1], CAS 396724-97-3 represents a scaffold-hopping opportunity. By replacing the benzamide core with a 5-phenylthiophene-2-carboxylate ester while retaining the identical 4-(indolin-1-ylsulfonyl)benzamido pharmacophore, researchers can assess whether the antitubulin/HDAC inhibitory activity translates to this heterocyclic scaffold or whether the change in core structure redirects target engagement toward the computationally predicted MCL1/MGAT1/PRTN3 targets [2]. The scaffold uniqueness in commercial screening collections [2] means that procuring this compound fills a chemical space gap not addressed by existing benzamide-series analogs.

Chemical Probe Development for MCL1-Mediated Apoptosis Pathways

Based on SEA computational predictions, CAS 396724-97-3 shows a predicted affinity for MCL1 (induced myeloid leukemia cell differentiation protein Mcl-1, P-value 15, Max Tc 42) [2]. MCL1 is a validated anticancer target involved in apoptosis evasion, and the predicted engagement profile of this compound differs from that of the benzamide series, which primarily targets tubulin and HDACs [1]. Procurement is warranted for researchers seeking to validate MCL1 as a target for this chemotype through biochemical binding assays (e.g., fluorescence polarization competition assays) and cell-based apoptosis rescue experiments. However, users must plan for de novo hit validation, as no experimental binding data exists for this compound [2].

Physicochemical Property-Driven Screening Deck Diversification

CAS 396724-97-3 occupies a specific physicochemical space (logP 5.116, tPSA 109 Ų, MW 518.6) [1] that is complementary to the typically more polar benzamide analogs. For high-throughput screening (HTS) library procurement managers seeking to maximize the drug-like chemical space coverage of their corporate collections, this compound provides access to a lipophilic, moderate-sized molecule with a unique scaffold [1] that may be permeable to cell membranes (supported by logP >5 and tPSA <140 Ų). Its inclusion in diversity-oriented screening decks is justified by scaffold uniqueness rather than by prior biological validation, and it is best suited for phenotypic screening campaigns where molecular mechanism of action is determined post-hit.

Negative Control Selection for Indolin-1-ylsulfonyl Pharmacophore Studies

For researchers investigating the biological role of the indolin-1-ylsulfonyl group, CAS 396724-97-3 can serve as a comparator to analogs bearing different sulfonamide groups (e.g., diethylsulfamoyl, CAS 477326-26-4; dimethylmorpholino-sulfonyl, CAS 391867-58-6) [2]. The indoline moiety introduces conformational constraint absent in the flexible diethylsulfamoyl analog, enabling assessment of whether sulfonamide rigidity affects target binding. This application is particularly relevant given that the literature benzamide SAR demonstrates that sulfonamide group modification dramatically alters both tubulin polymerization inhibitory potency and HDAC isoform selectivity [1].

Quote Request

Request a Quote for Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.